molecular formula C38H46N5NaO7S2 B610843 Sovriad CAS No. 1241946-89-3

Sovriad

Numéro de catalogue B610843
Numéro CAS: 1241946-89-3
Poids moléculaire: 771.9238
Clé InChI: LLXQGDWGCCKOQP-MVZLLIIPSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .


Molecular Structure Analysis

Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .

Applications De Recherche Scientifique

Treatment of Chronic Hepatitis C

Sovriad is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It achieves its antiviral activity by non-covalently binding to HCV protease, with a fast association and slow dissociation rate .

Combination Therapy for Hepatitis C

Sovriad is approved in Japan and Canada for use in combination with pegylated interferon (peginterferon) and ribavirin for genotype 1 chronic hepatitis C . This combination therapy has been filed for approval in the US and the EU for use in genotype 1 and 4 chronic hepatitis C .

High Sustained Virological Response (SVR)

In clinical trials, Sovriad has demonstrated strong efficacy, with 89 percent of patients with previously untreated genotype-1 HCV achieving a sustained virological response (SVR) . In studies that included patients who had relapsed after stopping previous HCV treatment, results showed an SVR-12 of 96 percent .

Treatment of Genotype-1 Chronic HCV Infection

Sovriad is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor, which is administered as once-daily capsules for 12 weeks in combination with peginterferon and ribavirin for 24 or 48 weeks . It works by blocking the protease enzyme that enables the hepatitis C virus to replicate in host cells .

First Approval in Japan

Japan is the first country in the world where Sovriad is approved . The Japanese Ministry of Health, Labour and Welfare (MHLW) has approved Sovriad for the treatment of genotype-1 chronic hepatitis C virus (HCV) infection .

Potential New Standard Treatment Option

Sovriad has the potential to offer a new standard treatment option for people infected with chronic hepatitis C in Japan and around the world .

Safety And Hazards

In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .

Propriétés

IUPAC Name

sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQGDWGCCKOQP-OBABASCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N5NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sovriad

CAS RN

1241946-89-3
Record name Simeprevir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
10
Citations
K Nagino, K Tsutsumi, M Ishido… - Nihon Yakurigaku zasshi …, 2015 - europepmc.org
[Pharmacological properties of simeprevir (SOVRIAD® capsules 100 mg), a new drug for the treatment of hepatitis C, and results of its clinical studies]. - Abstract - Europe PMC … [Pharmacological …
Number of citations: 1 europepmc.org
A Yaguchi-Saito, K Yamamoto, T Sengoku… - Drug Discoveries & …, 2021 - jstage.jst.go.jp
… The material for SOVRIAD® Capsules was excluded from CCI base assessment because it did not mention severe adverse events and only provided information on how to take the …
Number of citations: 2 www.jstage.jst.go.jp
A Vaidya, CM Perry - Drugs, 2013 - Springer
Simeprevir (Sovriad TM ) is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral …
Number of citations: 45 link.springer.com
M Sanford - Drugs, 2015 - Springer
Simeprevir (Olysio™; Galexos™; Sovriad ® ) is an orally-administered NS3/4A protease inhibitor for use in combined drug regimens against chronic hepatitis C virus (HCV) infection. …
Number of citations: 26 link.springer.com
P Solbach, H Wedemeyer - Visceral Medicine, 2015 - karger.com
Background: Within the development and approval of several new direct-acting antivirals (DAA) against hepatitis C virus (HCV), a new era of hepatitis C therapy has begun. Even more …
Number of citations: 35 karger.com
DA Goodkin, B Bieber, M Jadoul, P Martin… - Clinical journal of the …, 2017 - ncbi.nlm.nih.gov
Results A total of 7.5% of patients were HCV+ at enrollment. Serum concentrations of alanine aminotransferase and aspartate aminotransferase were not markedly elevated in HCV+ …
Number of citations: 150 www.ncbi.nlm.nih.gov
J Mahlich, I Kamae, B Rossi - International Journal of Technology …, 2017 - cambridge.org
… simeprevir (SOVRIAD®) has been evaluated with relatively low risk of severe rash … hepatitis C treatment is objectively improved with SOVRIAD® and application of usefulness premium (…
Number of citations: 9 www.cambridge.org
T Furihata, S Matsumoto, Z Fu, A Tsubota… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… , while ritonavir (100 mg BID) increases SMV (200 mg QD) exposure in preliminary DDI tests although these are believed to be caused by alteration of SMV metabolism rate (Sovriad …
Number of citations: 62 journals.asm.org
I Meewan, X Zhang, S Roy, C Ballatore… - Acs Omega, 2019 - ACS Publications
… A second generation of orally available NS3/4 HCV protease inhibitor simeprevir (Olysio, Sovriad) and nucleoside analogue NS5B polymerase inhibitor sofosbuvir (Sovaldi) received …
Number of citations: 20 pubs.acs.org
K Ura, N Furusyo, E Ogawa, T Hayashi… - Alimentary …, 2016 - Wiley Online Library
Background The Wisteria floribunda agglutinin‐positive human Mac‐2‐binding protein ( WFA + ‐M2 BP ) is a new liver fibrosis glycobiomarker with unique fibrosis‐related glyco‐…
Number of citations: 54 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.